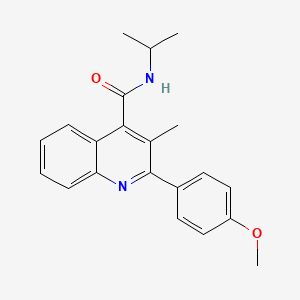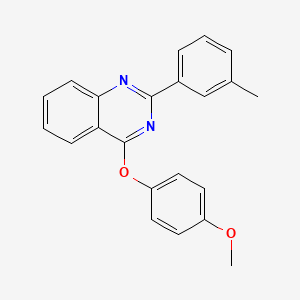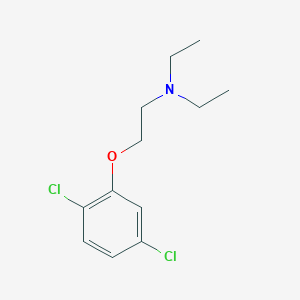
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-nitrophenyl)urea, commonly known as DMPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPU is a polar aprotic solvent that has been used in various chemical reactions, including organometallic, organic, and inorganic synthesis. In
Wissenschaftliche Forschungsanwendungen
DMPU has been widely used in scientific research as a polar aprotic solvent due to its unique properties. It has been used in various chemical reactions, including organometallic, organic, and inorganic synthesis. DMPU has also been used in the synthesis of various compounds, including peptides, heterocyclic compounds, and chiral compounds.
Wirkmechanismus
The mechanism of action of DMPU is not well understood. However, it is believed that DMPU acts as a polar aprotic solvent, which can stabilize reactive intermediates and facilitate chemical reactions. DMPU can also act as a hydrogen-bond acceptor, which can enhance the reactivity of certain chemical species.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of DMPU. However, studies have shown that DMPU is not toxic to cells and can be used as a solvent in biological assays. DMPU has also been shown to enhance the solubility of certain drugs, which can improve their bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
DMPU has several advantages as a solvent in laboratory experiments. It is a polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. DMPU is also relatively inert and does not react with many chemicals. However, DMPU has some limitations. It is not compatible with certain chemicals, such as strong acids and bases. DMPU can also be difficult to remove from reaction mixtures, which can affect the purity of the final product.
Zukünftige Richtungen
There are several future directions for research on DMPU. One area of interest is the development of new synthetic methods using DMPU as a solvent. Another area of interest is the use of DMPU in the synthesis of new compounds with potential biological activity. Additionally, research can be conducted on the potential applications of DMPU in various industries, such as pharmaceuticals and materials science.
Conclusion
In conclusion, DMPU is a polar aprotic solvent that has gained significant attention in scientific research due to its unique properties and potential applications. DMPU has been used in various chemical reactions, including organometallic, organic, and inorganic synthesis. It has also been used in the synthesis of various compounds, including peptides, heterocyclic compounds, and chiral compounds. While the mechanism of action of DMPU is not well understood, it is believed to act as a polar aprotic solvent and a hydrogen-bond acceptor. DMPU has several advantages as a solvent in laboratory experiments, but it also has some limitations. Future research can be conducted on the development of new synthetic methods using DMPU, the synthesis of new compounds with potential biological activity, and the potential applications of DMPU in various industries.
Synthesemethoden
DMPU can be synthesized by reacting 4,6-dimethyl-2-pyridinamine with 3-nitrophenyl isocyanate. The reaction is typically carried out in a solvent such as acetonitrile or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-6-10(2)15-13(7-9)17-14(19)16-11-4-3-5-12(8-11)18(20)21/h3-8H,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTCGNGGPJQEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-3-(3-nitrophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5789226.png)
![N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5789231.png)
![methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5789245.png)

![4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
![4-{[(4-methylbenzyl)thio]acetyl}morpholine](/img/structure/B5789281.png)
![3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5789293.png)



